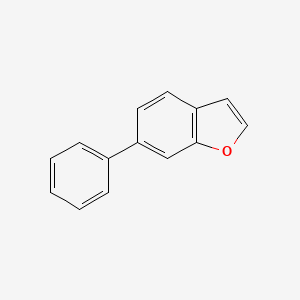

6-Phenyl-1-benzofuran

Description

Significance of the Benzofuran (B130515) Core in Chemical Research

The benzofuran scaffold is a "privileged" structure in medicinal chemistry, meaning it is a recurring molecular framework found in numerous biologically active compounds. taylorandfrancis.com Its presence in a wide array of natural products and synthetic molecules underscores its importance. acs.org Benzofuran derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. taylorandfrancis.comsunderland.ac.ukuq.edu.aunih.govrsc.orgmedcraveonline.com This versatility makes the benzofuran nucleus a valuable starting point for the design and development of new therapeutic agents. sunderland.ac.ukrsc.org The ability to introduce various substituents at different positions on the benzofuran ring system allows chemists to fine-tune the biological and physical properties of the resulting molecules. nih.gov

The interest in benzofurans extends beyond medicine into materials science, where they are used as fluorescent sensors, optical brightening agents, and in the development of organic electronics. medcraveonline.com

Rationale for Focused Investigation of 6-Phenyl-1-benzofuran

The specific substitution of a phenyl group at the 6-position of the benzofuran core in this compound warrants a dedicated investigation. The introduction of this aromatic substituent can significantly influence the molecule's electronic properties, three-dimensional shape, and potential interactions with biological targets. Phenylbenzofurans, the class of compounds to which this compound belongs, are organic aromatic compounds containing a phenyl group attached to a benzofuran moiety. drugbank.com

Research into derivatives of this core structure, such as (this compound-3-yl)acetic acid, indicates the potential for developing compounds with specific biological activities. nih.gov The synthesis of various substituted benzofurans, including those with phenyl groups, is an active area of research, with numerous methods being developed to create diverse molecular architectures. researchgate.netorganic-chemistry.orgjocpr.com The study of this compound and its analogues contributes to a deeper understanding of structure-activity relationships within the broader class of benzofuran derivatives, paving the way for the rational design of novel compounds with tailored properties.

Chemical and Physical Properties of this compound and Related Derivatives

The following table summarizes key chemical and physical properties of this compound and a related derivative.

| Property | This compound | (this compound-3-yl)acetic acid |

| CAS Number | 35664-69-8 fluorochem.co.uk | Not Available |

| Molecular Formula | C₁₄H₁₀O | C₁₆H₁₂O₃ nih.gov |

| Molecular Weight | Not Available | 252.26 g/mol nih.gov |

| IUPAC Name | This compound fluorochem.co.uk | 2-(this compound-3-yl)acetic acid nih.gov |

| Synonyms | Not Available | CHEMBL4860222, BDBM50576680 nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-phenyl-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O/c1-2-4-11(5-3-1)13-7-6-12-8-9-15-14(12)10-13/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZOYEVWOIRECMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)C=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms of 6 Phenyl 1 Benzofuran

Ring-Opening Reactions of the Benzofuran (B130515) Ring

Ring-opening reactions of benzofurans represent a powerful and atom-economical strategy for synthesizing valuable ortho-functionalized phenol (B47542) derivatives. acs.orgresearchgate.netresearchgate.net These transformations typically involve the cleavage of the endocyclic C2–O bond, which can be achieved through various mechanisms, often mediated by transition metal catalysts or strong reducing agents. core.ac.ukresearchgate.net The presence of the phenyl group at the C6 position of the benzofuran core can influence the electronic properties of the molecule but generally does not alter the fundamental pathways of ring-opening reactions centered on the furan (B31954) ring.

C2–O Bond Cleavage Pathways

The cleavage of the relatively inert C2–O bond in the benzofuran ring is a key step in its transformation into other molecular architectures. chinesechemsoc.org Several distinct mechanistic pathways have been identified for this process, primarily involving organometallic species. These pathways are categorized as: (a) oxidative addition, (b) addition followed by β-elimination, (c) 1,2-metalate migration, and (d) reduction with alkali metals. core.ac.uk

Oxidative addition is a fundamental reaction in organometallic chemistry where a metal complex with a vacant coordination site inserts into a covalent bond, leading to an increase in the metal's oxidation state by +2. umb.edu In the context of benzofurans, a low-valent transition metal, such as Ni(0), can undergo oxidative addition directly into the C2–O bond. core.ac.uk This process forms a key intermediate, an oxametallacycle, which can then undergo further reactions. core.ac.uk

For example, a plausible mechanism for a nickel-catalyzed borylation reaction involves the oxidative addition of the C2–O bond of a benzofuran to a Ni(0) complex, yielding an oxanickelacycle intermediate. core.ac.uk This step is often favored by electron-rich metal centers with strongly donating ligands, which help stabilize the higher oxidation state of the metal. umb.edu Subsequent steps, such as reductive elimination, can then lead to the final ring-opened product. nih.gov

Table 1: Key Features of Oxidative Addition in Benzofurans

| Feature | Description |

|---|---|

| Metal Catalyst | Typically a low-valent transition metal (e.g., Ni(0), Pd(0)). core.ac.ukresearchgate.net |

| Key Step | Insertion of the metal center into the C2–O bond. core.ac.uk |

| Intermediate | Formation of a cyclic oxametallacycle. core.ac.uk |

| Driving Force | Formation of stable metal-carbon and metal-oxygen bonds. |

An alternative pathway to direct oxidative addition involves the initial addition of a metal species across the C2–C3 double bond of the benzofuran ring, followed by a β-elimination step to cleave the C2–O bond. A notable example is the nickel-catalyzed ring-opening of benzofurans with silanes. acs.org

In this process, a Ni-H species, generated from the oxidative addition of a silane to the nickel catalyst, first undergoes migratory insertion across the double bond of the benzofuran. acs.orgchinesechemsoc.org This forms a nickel intermediate that subsequently undergoes β-oxygen elimination, resulting in the cleavage of the C2–O bond and the formation of an (E)-o-alkenylphenol product. chinesechemsoc.org DFT calculations and experimental evidence support that this Ni–H insertion and β–O elimination pathway is more favorable than the direct oxidative addition of Ni(0) into the C–O bond for certain systems. acs.org

Table 2: Steps in Addition/Beta-Elimination Pathway

| Step | Reaction | Description |

|---|---|---|

| 1 | Hydrometallation | Addition of a metal-hydride (e.g., Ni-H) across the C2=C3 bond. acs.org |

| 2 | β-Oxygen Elimination | Cleavage of the C2–O bond to form the ring-opened product and regenerate the metal catalyst. chinesechemsoc.org |

The 1,2-metalate migration pathway involves the formation of a tetracoordinate "ate" complex, typically with boron or manganese, which then undergoes a rearrangement to facilitate C–O bond cleavage. core.ac.ukresearchgate.net This strategy has been effectively used for the construction of C-C bonds in the absence of transition metals. researchgate.net

In this mechanism, a nucleophile attacks the boron atom of a boronic ester, forming a boronate "ate" complex. researchgate.net An electrophilic activation can then trigger a 1,2-migration of a group from the boron to an adjacent carbon atom. researchgate.net When applied to benzofurans, this sequence can initiate the ring-opening of the furan moiety. For instance, a manganese ate-complex has been shown to induce a migratory ring-opening of the benzofuran core. core.ac.uk

The reductive cleavage of the C2–O bond can also be accomplished without transition metal catalysts by using strong reducing agents like alkali metals. core.ac.uk Treatment of benzofuran with lithium metal in the presence of an electron transfer catalyst leads to the selective cleavage of the C2–O bond. core.ac.uk This process generates an intermediate that, upon acidic workup, yields an o-hydroxystyrene derivative. This method provides a direct route to ring-opened products through a fundamentally different electronic pathway compared to the transition metal-mediated processes. core.ac.uk

Ring-Expanding Transformations

Beyond simple ring-opening, benzofurans can undergo transformations that expand the five-membered furan ring into larger heterocyclic structures. These reactions often proceed through a sequence that begins with a ring-opening event followed by an intramolecular cyclization.

An example of such a transformation is the preparation of medium-sized lactones from annulated benzofuran derivatives. researchgate.net This process is initiated by a Brønsted acid-catalyzed hydration of the enol ether moiety within the benzofuran structure, forming a hemiacetal intermediate. This intermediate then undergoes a retro-Claisen-type C–C bond cleavage, effectively opening the ring. Subsequent intramolecular reactions can then lead to the formation of larger, eight- or nine-membered ring lactones. researchgate.net This strategy demonstrates how the inherent reactivity of the benzofuran core can be harnessed to construct more complex, medium-sized ring systems. researchgate.net

The existing research on benzofuran chemistry predominantly focuses on:

The synthesis of the benzofuran core itself through various catalytic and non-catalytic methods.

The functionalization and reactivity of other isomers, such as 2-phenylbenzofurans or 7-phenylbenzofurans.

General principles of electrophilic substitution on the benzofuran ring, which typically favor reaction at the C2 or C3 positions of the furan moiety.

Without specific studies on the 6-Phenyl-1-benzofuran isomer, providing a scientifically accurate and detailed article that adheres to the requested outline is not possible. Generating content on this specific topic would require speculation based on the reactivity of related compounds, which would not meet the required standards of scientific accuracy for this particular molecule.

Advanced Spectroscopic Characterization Techniques for 6 Phenyl 1 Benzofuran

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. Through various NMR experiments, it is possible to map the connectivity and chemical environment of each atom in 6-Phenyl-1-benzofuran.

Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. The spectrum for this compound is expected to show a complex set of signals in the aromatic region (typically δ 7.0-8.5 ppm).

The key features anticipated in the ¹H NMR spectrum are:

Distinct Aromatic Systems: Protons on the benzofuran (B130515) ring system and the protons on the C6-phenyl substituent would resonate at slightly different chemical shifts due to their unique electronic environments.

Signal Multiplicity: The signals would appear as singlets, doublets, triplets, or multiplets depending on the number of adjacent, or "neighboring," protons. This splitting pattern, governed by spin-spin coupling (J-coupling), is crucial for determining the substitution pattern on both aromatic rings. For instance, protons adjacent to only one other proton would appear as doublets, while a proton between two non-equivalent protons might appear as a doublet of doublets.

Integration: The area under each signal is proportional to the number of protons it represents, which would confirm the presence of the 9 protons in the aromatic structure of this compound.

By analyzing the chemical shifts, coupling constants, and integration values, a complete assignment of each proton to its specific position on the molecular structure can be achieved.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. For this compound (C₁₄H₁₀O), the ¹³C NMR spectrum would display a distinct signal for each chemically non-equivalent carbon atom. Given the molecule's lack of symmetry, it is expected to show 14 unique signals in the aromatic and olefinic region (typically δ 100-160 ppm).

To aid in the assignment of these signals, a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is utilized. This technique distinguishes carbon signals based on the number of attached protons:

CH₃ groups: Appear as positive signals (not present in this compound).

CH₂ groups: Appear as negative signals (not present in this compound).

CH groups: Appear as positive signals.

Quaternary carbons (C): Are not observed in a DEPT-135 spectrum.

By comparing the standard broadband-decoupled ¹³C spectrum with the DEPT-135 spectrum, chemists can definitively identify which signals correspond to protonated carbons (CH) and which correspond to non-protonated quaternary carbons, such as the carbon atoms at the fusion of the rings and the point of attachment of the phenyl group.

Two-dimensional (2D) NMR techniques are powerful methods for establishing atomic connectivity, providing unambiguous structural proof.

COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons (¹H-¹H correlations). wikipedia.org The COSY spectrum displays the standard 1D ¹H NMR spectrum on both axes. Off-diagonal cross-peaks appear between signals of protons that are spin-spin coupled, typically those on adjacent carbons. wikipedia.org This allows for the tracing of proton connectivity within the benzofuran and phenyl ring systems, confirming the relative positions of the hydrogen atoms. wikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). wikipedia.org The HSQC spectrum shows the ¹H spectrum on one axis and the ¹³C spectrum on the other. A cross-peak indicates a direct bond between a specific proton and a specific carbon. This technique is invaluable for definitively assigning the chemical shifts of protonated carbons in the ¹³C NMR spectrum. wikipedia.org

Together, these 1D and 2D NMR experiments provide a complete and detailed map of the molecular structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound.

Electrospray Ionization (ESI) is a soft ionization technique that typically imparts minimal energy to the molecule, allowing for the observation of the intact molecular ion. scbt.com In positive ion mode, this compound would be expected to form adducts with protons ([M+H]⁺) or other cations present in the solvent, such as sodium ([M+Na]⁺). chemicalbook.com The analysis of benzofuran derivatives by ESI-MS is a well-established method for molecular weight determination. nist.gov

| Adduct Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 195.08045 |

| [M+Na]⁺ | 217.06239 |

| [M+K]⁺ | 233.03633 |

| [M-H]⁻ | 193.06589 |

Data sourced from predicted values. chemicalbook.com

High-Resolution Mass Spectrometry (HRESIMS) measures the mass-to-charge ratio with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound, HRESIMS would be used to confirm its molecular formula of C₁₄H₁₀O. oregonstate.edu The experimentally measured exact mass of the molecular ion would be compared to the calculated (theoretical) exact mass. A close match (typically within 5 ppm) provides strong evidence for the proposed formula.

| Molecular Formula | Calculated Exact Mass (Monoisotopic) |

|---|---|

| C₁₄H₁₀O | 194.07317 Da |

Data sourced from calculated values. chemicalbook.com

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and its more advanced counterpart, Fourier-Transform Infrared (FT-IR) spectroscopy, are powerful analytical techniques used to identify functional groups and elucidate the structure of molecules. These methods operate on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their chemical bonds.

For this compound, the IR spectrum is expected to exhibit a series of characteristic absorption bands that confirm the presence of its core benzofuran structure and the phenyl substituent. The primary vibrational modes would include C-H stretching from the aromatic rings, C=C stretching within the rings, C-O stretching from the furan (B31954) ether linkage, and various bending vibrations.

Key expected absorptions for this compound are derived from the characteristic frequencies of its constituent parts: the benzofuran moiety and the phenyl group. Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹. udel.eduvscht.cz The carbon-carbon double bond stretching vibrations within the aromatic rings are expected to produce moderate to strong bands in the 1600-1450 cm⁻¹ region. vscht.cz The crucial C-O-C stretching of the furan ring is anticipated to show strong absorption in the 1250-1050 cm⁻¹ range. vscht.cz Out-of-plane C-H bending vibrations, which are often indicative of the substitution pattern on the aromatic rings, are expected below 900 cm⁻¹. udel.edu

A detailed breakdown of the anticipated IR/FT-IR absorption bands for this compound is presented in the table below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Characteristic of C-H bonds on the benzofuran and phenyl rings. vscht.cz |

| Aromatic C=C Stretch | 1610 - 1580 | Medium | Ring stretching vibrations of the fused benzene (B151609) and phenyl rings. vscht.cz |

| Aromatic C=C Stretch | 1510 - 1450 | Medium to Strong | Ring stretching vibrations of the fused benzene and phenyl rings. vscht.cz |

| C-O-C Asymmetric Stretch | 1270 - 1200 | Strong | Characteristic of the furan ether linkage in the benzofuran system. |

| C-O-C Symmetric Stretch | 1070 - 1020 | Strong | Characteristic of the furan ether linkage in the benzofuran system. |

| C-H Out-of-Plane Bending | 900 - 675 | Strong | The specific pattern can help infer the substitution on the aromatic rings. |

This table presents expected values based on characteristic functional group absorptions. Actual experimental values may vary slightly.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated systems, such as the aromatic rings in this compound. The spectrum provides information about the electronic structure and the extent of conjugation.

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from π → π* electronic transitions within its conjugated system. The benzofuran core itself has a significant UV absorption. For instance, the parent compound, 1-benzofuran, exhibits absorption maxima around 245 nm, 275 nm, and 282 nm. The addition of a phenyl group at the 6-position extends the conjugation of the system. This extension of the chromophore is predicted to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzofuran.

Studies on related phenyl-substituted benzofurans and other aromatic compounds support this expectation. For example, the UV-Vis spectrum of the isomeric 2-Phenylbenzofuran (B156813) shows a strong absorption peak at a longer wavelength than benzofuran itself, which is consistent with the increased conjugation. spectrabase.comspectrabase.com Therefore, this compound will likely exhibit intense absorption in the UV region, with the main absorption bands shifted to wavelengths longer than those of the parent benzofuran.

| Compound | λmax (nm) | Solvent | Transition Type |

| 1-Benzofuran | ~245, 275, 282 | Various | π → π |

| 2-Phenylbenzofuran | ~308 | Neutral | π → π |

| This compound (Predicted) | > 282 | N/A | π → π* |

This table includes experimental data for related compounds and a predicted trend for this compound based on structural analogy.

X-ray Single-Crystal Diffraction (SC-XRD)

For this compound, a successful SC-XRD analysis would provide unambiguous confirmation of its molecular structure. It would reveal the planarity of the benzofuran ring system and the dihedral angle between the benzofuran plane and the plane of the phenyl substituent. Furthermore, SC-XRD analysis elucidates the packing of molecules within the crystal lattice, revealing intermolecular interactions such as π-π stacking or hydrogen bonds that govern the solid-state structure.

| Parameter | Hypothetical Value | Description |

| Chemical Formula | C₁₄H₁₀O | The elemental composition of the molecule. |

| Formula Weight | 194.23 g/mol | The molar mass of the compound. |

| Crystal System | Monoclinic | One of the seven crystal systems describing the lattice symmetry. |

| Space Group | P2₁/c | The specific symmetry group of the crystal lattice. |

| a (Å) | ~8-12 | Unit cell dimension along the a-axis. |

| b (Å) | ~5-10 | Unit cell dimension along the b-axis. |

| c (Å) | ~15-20 | Unit cell dimension along the c-axis. |

| α (°) | 90 | Angle between b and c axes. |

| β (°) | ~95-105 | Angle between a and c axes. |

| γ (°) | 90 | Angle between a and b axes. |

| Volume (ų) | ~1200-1500 | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

This table contains hypothetical data based on typical values for similar organic compounds and serves to illustrate the parameters determined by SC-XRD.

Theoretical and Computational Insights into this compound Remain Undocumented in Public Research

A thorough review of available scientific literature and computational chemistry databases reveals a significant gap in the theoretical and computational analysis of the specific chemical compound This compound . Despite the broad interest in the benzofuran scaffold due to its prevalence in natural products and its wide range of biological activities, detailed quantum chemical studies focusing explicitly on the 6-phenyl isomer are not publicly documented.

Computational studies, particularly those employing Density Functional Theory (DFT), are crucial for understanding the fundamental electronic and structural properties of molecules. Such studies typically provide valuable data on:

Molecular Geometry: Optimized bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.

Vibrational Frequencies: Predicted infrared and Raman spectra that help in the structural characterization of the compound.

Electronic Properties: Insights into the electronic absorption spectra, predicted using Time-Dependent DFT (TD-DFT), which correlates to how the molecule interacts with light.

Reactivity Indicators: Analysis of Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP) maps, and Natural Bond Orbital (NBO) calculations, which together elucidate the molecule's reactivity, stability, and potential sites for chemical reactions.

While extensive research exists for other isomers, such as 2-phenylbenzofuran, and for various substituted benzofuran derivatives, these findings cannot be extrapolated to this compound. The specific position of the phenyl substituent at the C6 position of the benzofuran core results in a unique electronic and steric environment. This distinct arrangement would lead to specific geometrical parameters, vibrational modes, and electronic behaviors that cannot be accurately represented by data from other isomers.

The absence of specific computational data for this compound means that a detailed analysis as requested—covering its ground state geometry, vibrational modes, electronic absorption, frontier orbitals, electrostatic potential, and hyperconjugative interactions—cannot be provided at this time. The generation of such an analysis would require novel, dedicated DFT calculations to be performed on this specific molecule. Until such research is conducted and published, the theoretical and computational profile of this compound remains an unexplored area within the field of computational chemistry.

Theoretical Chemistry and Computational Studies of 6 Phenyl 1 Benzofuran

Density Functional Theory (DFT) Calculations

Mulliken and Natural Population Analysis

Mulliken and Natural Population Analysis (NPA) are two common methods used to calculate the partial atomic charges within a molecule, offering insights into the distribution of electron density. These analyses are crucial for understanding the molecule's electrostatic potential, reactivity, and intermolecular interactions.

Mulliken Population Analysis partitions the total electron density among the constituent atoms based on the basis functions used in the quantum chemical calculation. While computationally straightforward, its results can be sensitive to the choice of basis set.

Natural Population Analysis (NPA) , on the other hand, is based on the Natural Bond Orbital (NBO) method. It provides a more robust and less basis-set-dependent description of the atomic charges by assigning electrons to a set of localized "natural" atomic orbitals.

For 6-Phenyl-1-benzofuran, these analyses would reveal the charge distribution across the benzofuran (B130515) core and the appended phenyl ring. It is anticipated that the oxygen atom would carry the most significant negative charge due to its high electronegativity. The analysis would also highlight the carbon atoms that are more electron-deficient and thus more susceptible to nucleophilic attack.

Interactive Data Table: Hypothetical Atomic Charges for this compound

The following table is illustrative and does not represent experimentally or computationally verified data for this compound. It is intended to show the type of data that would be generated from Mulliken and Natural Population Analyses.

| Atom | Mulliken Charge (e) | Natural Population Charge (e) |

| O1 | -0.550 | -0.600 |

| C2 | 0.150 | 0.200 |

| C3 | -0.100 | -0.120 |

| C3a | 0.050 | 0.060 |

| C4 | -0.080 | -0.090 |

| C5 | -0.070 | -0.080 |

| C6 | 0.100 | 0.110 |

| C7 | -0.090 | -0.100 |

| C7a | 0.060 | 0.070 |

| C1' (Phenyl) | -0.050 | -0.060 |

| ... | ... | ... |

Reactivity Descriptors

Reactivity descriptors derived from conceptual Density Functional Theory (DFT) are instrumental in predicting the chemical reactivity and stability of a molecule. These descriptors are categorized as global and local.

Local Reactivity Descriptors

Local reactivity descriptors pinpoint the most reactive sites within a molecule. The most common of these are the Fukui functions (f(r)) , which indicate the change in electron density at a specific point when the total number of electrons in the system is altered.

f+(r): Describes the reactivity towards a nucleophilic attack (attack by an electron donor).

f-(r): Describes the reactivity towards an electrophilic attack (attack by an electron acceptor).

f0(r): Describes the reactivity towards a radical attack.

For this compound, the Fukui functions would identify specific atoms on both the benzofuran and phenyl rings that are most susceptible to different types of chemical reactions.

Thermodynamic Properties Calculations

Computational methods can predict various thermodynamic properties of a molecule in the gas phase at a given temperature. These calculations are vital for understanding the stability and behavior of the compound under different conditions. Key properties include:

Total Energy: The sum of the kinetic and potential energies of all particles in the molecule.

Enthalpy (H): The total heat content of the system.

Entropy (S): A measure of the disorder or randomness of the system.

These calculations would provide valuable information on the stability of this compound.

Interactive Data Table: Hypothetical Thermodynamic Properties of this compound

The values in this table are for illustrative purposes only and are not based on specific calculations for this compound.

| Property | Value |

| Total Energy | -688.123 Hartrees |

| Enthalpy | -688.122 Hartrees |

| Entropy | 105.5 cal/mol·K |

Nonlinear Optical (NLO) Properties Determination

Molecules with extended π-conjugated systems, like this compound, often exhibit significant nonlinear optical (NLO) properties. These properties are of great interest for applications in optoelectronics and photonics. Computational chemistry is a key tool for predicting and understanding the NLO response of molecules.

Second Hyperpolarizability

Detailed computational analyses of the second hyperpolarizability (γ) for this compound have not been specifically reported. However, computational studies on related benzofuran derivatives have been performed to evaluate their NLO properties. physchemres.orgresearchgate.net The second hyperpolarizability is a measure of the third-order nonlinear optical response of a molecule to an applied electric field and is a critical parameter for materials used in applications like optical switching and data storage. nih.govnih.gov For the related compound 2-phenylbenzofuran (B156813), DFT calculations have been utilized to investigate its first-order hyperpolarizability, indicating that benzofuran derivatives are promising candidates for NLO materials. physchemres.org

Polarizability and Electric Dipole Moment

The electric dipole moment is a measure of the separation of positive and negative charges within a molecule, indicating its polarity. ajchem-a.com For the parent molecule, 1-benzofuran, DFT calculations with the B3LYP hybrid functional have been used to determine its dipole moment. researchgate.net

Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. researchgate.net This property is crucial for predicting intermolecular interactions and the refractive index of a material. rsc.org Theoretical studies on 1-benzofuran have shown that its polarizability increases with solvent polarity. researchgate.net For substituted benzofuran derivatives, computational methods like DFT are employed to calculate these properties to understand structure-property relationships. physchemres.orgrsc.org

While direct computational data for this compound is absent, the established methodologies used for its isomers and parent structure provide a clear framework for how its electronic properties could be theoretically investigated. Such studies would be invaluable in elucidating the specific characteristics of this compound and comparing them to other phenyl-substituted benzofurans.

Structure Activity Relationship Sar Studies of 6 Phenyl 1 Benzofuran Derivatives

Impact of Substituent Position on Molecular Interactions

The strategic placement of different functional groups on the 6-phenyl-1-benzofuran framework can dramatically alter the compound's physicochemical properties, such as its electronic distribution, hydrophobicity, and steric profile. These alterations, in turn, dictate the molecule's ability to form key interactions—like hydrogen bonds, halogen bonds, and hydrophobic interactions—with receptor sites, which is fundamental to its biological function.

Studies on related benzofuran (B130515) structures have shown that substitutions on a phenyl ring are critical for potency. For example, in a series of imidazopyridine-substituted benzofurans, the placement of electron-donating groups at the para position of a phenyl group was found to significantly enhance anticancer activity. nih.gov Conversely, shifting a lipophilic aromatic ring to the meta position on a phenyl group did not substantially influence the activity in other series, indicating that the impact of substituent position can be highly context-dependent. taylorandfrancis.com

The introduction of halogen atoms (F, Cl, Br, I) is a common and effective strategy in medicinal chemistry to enhance the biological activity of a lead compound. In the context of benzofuran derivatives, halogenation has consistently resulted in a significant increase in anticancer activities. nih.govnih.gov This enhancement is often attributed to the ability of halogens to form "halogen bonds," which are attractive, noncovalent interactions between an electrophilic region on the halogen atom and a nucleophilic site on a biological target, such as a carbonyl oxygen or an aromatic ring. nih.govnih.govresearchgate.net This interaction can substantially improve the binding affinity of the compound for its target. nih.gov

The position of the halogen is a critical determinant of its effect on biological activity. nih.gov

Para-Position: Several studies have noted that the highest activity is often achieved when a halogen atom is placed at the para-position of a phenyl ring attached to the main scaffold. nih.gov This positioning is thought to promote favorable hydrophobic interactions. nih.gov

Benzofuran Ring: Direct substitution on the benzofuran ring is also impactful. X-ray crystal structures of benziodarone (B1666584) analogues binding to the protein transthyretin (TTR) revealed that an iodine atom on the benzofuran ring forms a halogen bond with the main chain carbonyl oxygen of an alanine (B10760859) residue (Ala109). nih.gov Comparing analogues with chlorine at different positions on the benzofuran ring showed that a 4-Cl substituent conferred more potent binding to TTR than substitutions at the 5, 6, or 7-positions. nih.gov

The type of halogen also matters. Studies on benziodarone analogues found that compounds with iodine (4-I), bromine (4-Br), and chlorine (4-Cl) at the 4-position of the benzofuran ring showed slightly more potent binding than the analogous compound with fluorine (4-F). nih.gov

Beyond halogens, other functional groups play a vital role in defining the SAR of benzofuran derivatives.

Ester and Heterocyclic Groups: Early SAR studies on benzofuran derivatives identified that substitutions at the C-2 position were crucial for cytotoxic activity. Specifically, the presence of an ester group or a heterocyclic ring at this position was found to be a key determinant of the compound's anticancer effects. mdpi.comnih.gov The incorporation of heterocyclic moieties like piperazine (B1678402) has been shown to produce biologically active hybrid molecules. nih.gov

Hydroxyl Group: The phenolic hydroxyl group is often crucial for activity, primarily by acting as a hydrogen bond donor. nih.gov The presence of a hydrogen-donating group can promote favorable interactions with the biological target, thereby inducing cytotoxic properties. nih.gov For instance, replacing a phenolic hydroxyl group with another hydrogen-bond donor was found to conserve the cytotoxicity of a compound, whereas replacement with a hydrogen-bond acceptor diminished it. nih.gov

Amino Group: The introduction of amino substituents onto the benzofuran scaffold has been closely linked to the antibacterial activity of the resulting derivatives. nih.gov

The electronic nature of the substituents significantly modulates the activity of this compound derivatives. The interplay between electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density of the aromatic system, affecting its reactivity and ability to interact with biological targets.

A clear demonstration of this effect was observed in a series of imidazopyridine-substituted benzofurans evaluated for anticancer activity. nih.gov The SAR revealed that:

Electron-Donating Groups (+M effect): The addition of electron-donating groups, whether strong (like a 4-methoxy group) or weak (like a 4-methyl group), at the para-position of the phenyl ring significantly improved anticancer activity. nih.gov

Electron-Withdrawing Groups: In contrast, substitution with electron-withdrawing groups such as chloro, bromo, nitro, or cyano led to a significant decrease in activity. nih.gov

This trend suggests that an electron-rich phenyl ring enhances the desired biological effect in this particular chemical series. Theoretical studies also support this, showing that electron-donating substituents on a phenyl ring can enhance noncovalent interaction energies. nih.gov

| Substituent on Phenyl Ring (para-position) | Electronic Effect | Impact on Anticancer Activity |

| 4-Methoxy (15c) | Strong Electron-Donating | Significant Inhibition |

| 4-Methyl (15h) | Weak Electron-Donating | Significant Inhibition |

| Chloro (15d) | Electron-Withdrawing | Drop in Activity |

| Bromo (15e) | Electron-Withdrawing | Drop in Activity |

| Nitro (15f) | Strong Electron-Withdrawing | Drop in Activity |

| Cyano (15g) | Strong Electron-Withdrawing | Drop in Activity |

| Data derived from a study on imidazopyridine-substituted benzofurans. nih.gov |

Hydrophobic interactions are a major driving force for drug-receptor binding. The this compound core is inherently lipophilic, and modifications can be made to optimize hydrophobic contacts within a target's binding site. The phenyl group itself can participate in favorable edge-to-face aromatic interactions within a hydrophobic cavity of a protein. researchgate.net

Molecular Mechanism of Action Insights

While SAR studies describe what structural features lead to activity, understanding the molecular mechanism of action explains how these compounds exert their effects at a cellular level. Research into various benzofuran derivatives has provided insights into potential mechanisms that could be relevant for the this compound class.

One study found that a 3,5-disubstituted benzofuran derivative, compound 23d , exhibited potent osteoblastogenic activity by inhibiting cyclin-dependent kinase 8 (CDK8). jst.go.jp This suggests that CDK8 could be a potential target for appropriately substituted this compound analogues designed as anti-osteoporotic agents.

Other identified mechanisms for benzofuran-containing molecules include the inhibition of tubulin polymerization, a mechanism used by many successful anticancer drugs. pharmatutor.org Additionally, certain benzofuran-3-yl-(indol-3-yl)maleimides (B10847031) have been identified as potent inhibitors of glycogen (B147801) synthase kinase-3β (GSK-3β), a key enzyme in various cellular signaling pathways. pharmatutor.org These examples highlight that the benzofuran scaffold can be tailored to interact with a diverse range of biological targets, including protein kinases and structural proteins.

Quantitative Structure-Activity Relationship (QSAR) Approaches

QSAR studies establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. These models are valuable for predicting the activity of newly designed molecules prior to their synthesis.

QSAR models for benzofuran derivatives have been successfully developed using quantum chemical descriptors, which are calculated using methods like Density Functional Theory (DFT). These descriptors quantify various electronic properties of the molecules.

A study on 2-phenylbenzofuran (B156813) derivatives used quantum chemical descriptors to model their antiprotozoal activity. The geometries of the compounds were optimized using DFT, and descriptors such as the energy of the highest occupied molecular orbital (EHOMO), natural charges, and bond lengths were calculated. Similarly, a QSAR study on benzofuran derivatives for antioxidant activity utilized descriptors including EHOMO, the energy of the lowest unoccupied molecular orbital (ELUMO), and hydration energy, calculated at the B3LYP/6–31 G(d,p) level of theory.

The statistical quality of these QSAR models is assessed using parameters like the squared correlation coefficient (R²), adjusted R² (R²adj), and cross-validated R² (R²cv). For instance, a nonlinear QSAR model built using gene expression programming for novel benzofuran-based LSD1 inhibitors achieved a correlation coefficient of 0.92 for the training set and 0.80 for the test set, indicating good predictive ability.

The table below summarizes parameters from a representative QSAR study on benzofuran derivatives.

| QSAR Model Type | Descriptors Used | R² (Training Set) | R² (Test Set) | Statistical Method |

| Nonlinear (GEP) | Heuristic-based | 0.92 | 0.80 | Gene Expression Programming |

| Linear (MLR) | Quantum Chemical | Not specified | Not specified | Multiple Linear Regression |

| Nonlinear (ANN) | MW, Surface Area, logP, HE, EHOMO, ELUMO | Not specified | Not specified | Artificial Neural Network |

QSAR models reveal how specific physicochemical parameters correlate with the biological activity of this compound derivatives, providing insights into their molecular interactions.

For a series of benzofuran biphenyl (B1667301) derivatives acting as PTPase-1B inhibitors, a QSAR model showed that molar refractivity at one position and a hydrophobic substituent at another position contributed positively to the biological activity. Conversely, placing any substituent between the biphenyl and benzofuran rings had a detrimental effect. This suggests that steric bulk and hydrophobicity in specific regions of the molecule are key to effective binding with the enzyme.

In another study on antioxidant benzofuran derivatives, parameters like the octanol-water partition coefficient (log P) and hydration energy were used as descriptors. These parameters relate to the molecule's lipophilicity and solubility, which are crucial for its ability to reach its target and interact effectively. The correlation matrix from such studies can highlight which parameters have the most significant positive or negative impact on activity, guiding further molecular design. The use of DFT to calculate these descriptors is justified by studies showing it can improve the accuracy and reliability of QSAR models.

Applications of 6 Phenyl 1 Benzofuran As a Synthetic Building Block

Precursor in Advanced Organic Synthesis

While the benzofuran (B130515) nucleus is a common motif in a wide array of natural products and pharmacologically active compounds, the specific application of 6-Phenyl-1-benzofuran as a starting material in total synthesis is an area of specialized interest. The presence of the phenyl group at the 6-position can influence the electronic properties of the benzofuran ring system, offering unique reactivity and opportunities for functionalization.

In the broader context of benzofuran synthesis, various catalytic methods are employed to construct the core structure. These include palladium-catalyzed, copper-catalyzed, and acid-catalyzed cyclizations. For instance, palladium- and copper-based catalysts are utilized in Sonogashira coupling reactions between terminal alkynes and iodophenols to form the benzofuran ring. Base-catalyzed methods have also been effectively used in the construction of these heterocyclic scaffolds.

Construction of Complex Heterocyclic Scaffolds

The this compound scaffold serves as a valuable starting point for the synthesis of more elaborate heterocyclic systems. The inherent reactivity of the benzofuran ring, coupled with the potential for functionalization of the phenyl substituent, allows for the annulation of additional rings and the introduction of diverse functionalities.

A notable example is the synthesis of fused heterocyclic compounds such as imidazothiazoles. Research has demonstrated the synthesis of a series of 6-(1-benzofuran-2-yl)-3-phenyl imidazo[2,1-b]thiazole and 3,6-bis(1-benzofuran-2-yl)imidazo[2,1-b]thiazole derivatives. researchgate.net In these structures, the benzofuran moiety is a key building block, highlighting the utility of phenyl-substituted benzofurans in constructing complex, multi-ring systems with potential biological activity. Imidazothiazoles are recognized for their broad therapeutic properties, and the incorporation of the benzofuran motif can modulate these activities. researchgate.net

The general synthetic strategies to access such fused systems often involve multi-step sequences that utilize the pre-formed benzofuran core. These reactions can include cyclocondensations, cross-coupling reactions, and other annulation techniques to build the additional heterocyclic rings onto the this compound template.

Below is a table summarizing the types of complex heterocyclic scaffolds that can be synthesized from benzofuran precursors:

| Starting Material Class | Resulting Heterocyclic Scaffold | Synthetic Strategy | Reference |

| Phenyl-substituted benzofurans | Imidazo[2,1-b]thiazoles | Cyclocondensation reactions | researchgate.net |

| Substituted phenols | Benzofurans, 2H-chromenes, Benzoxepines | Claisen rearrangement and ring-closing metathesis | researchgate.net |

| Hydroxyl-substituted aryl alkynes | Tricyclic benzofuran derivatives | Catalyst-free successive reactions with sulfur ylides | nih.gov |

Applications in Materials Chemistry

The unique photophysical and electronic properties of the benzofuran ring system make it an attractive component in the design of organic materials for electronic and optoelectronic applications. The introduction of a phenyl group at the 6-position can further tune these properties, influencing factors such as the material's emission color, charge transport characteristics, and thermal stability.

Benzofuran derivatives are being explored for their potential use in organic light-emitting diodes (OLEDs). rsc.orgnih.govresearchgate.net In this context, they can function as host materials for phosphorescent emitters or as the emissive materials themselves. The rigid, planar structure of the benzofuran core, combined with the extended conjugation provided by the phenyl substituent, can lead to materials with high fluorescence quantum yields and good charge-carrier mobility.

Research into benzofuran-phenanthrene and benzofuran-pyrene hybrids has shown that the annulation of a benzofuran ring to a polycyclic aromatic hydrocarbon can significantly alter the photophysical properties of the parent chromophore. researchgate.net These hybrid materials exhibit bathochromic shifts in their absorption and emission spectra, indicating a narrowing of the energy gap and a red-shift in the emitted light. The high thermal stability and intense fluorescence of such systems make them promising candidates for OLED applications. researchgate.net

The photophysical properties of benzofuran derivatives are a key area of investigation. Studies on 1,3-diphenylisobenzofuran, a related compound, have detailed its spectroscopic and photophysical characteristics, providing insights into the behavior of such molecules in different solvent environments. mdpi.com This fundamental understanding is crucial for the rational design of new materials based on the this compound scaffold.

The following table outlines some of the potential applications of benzofuran derivatives in materials chemistry:

| Application Area | Role of Benzofuran Derivative | Key Properties | References |

| Organic Light-Emitting Diodes (OLEDs) | Host material or emitter | High fluorescence, thermal stability, good charge transport | rsc.orgnih.govresearchgate.netresearchgate.net |

| Organic Electronics | Building block for organic semiconductors | Tunable electronic properties, extended π-conjugation | researchgate.net |

| Fluorescent Probes | Sensitizer for singlet oxygen detection | Specific fluorescence characteristics | mdpi.com |

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for 6-phenyl-1-benzofuran, and how do reaction conditions influence yield?

- The synthesis of this compound typically involves cyclization strategies, such as the Claisen-Schmidt condensation or palladium-catalyzed coupling. For example, a one-pot method using o-iodophenol and ethyl propiolate with Pd(OAc)₂/PPh₃ achieves 78% yield under optimized conditions (toluene solvent, K₂CO₃, 85°C) . Microwave-assisted heteroannulation can also improve efficiency by reducing reaction time and enhancing regioselectivity . Key considerations include solvent polarity, catalyst loading, and temperature control to minimize side reactions.

Q. How does the electrophilic substitution pattern in benzofuran derivatives affect synthetic planning?

- Electrophilic substitution in benzofuran preferentially occurs at the C-2 position due to resonance stabilization from the oxygen atom, whereas C-3 substitution is less favored . For this compound, directing groups (e.g., acetyl or hydroxyl) on the phenyl ring can further modulate reactivity. For instance, microwave heating with base catalysts shifts regioselectivity toward C-2 functionalization .

Q. What analytical techniques are critical for characterizing this compound derivatives?

- High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are essential for assessing purity and structural confirmation. Mass spectrometry (MS) and X-ray crystallography provide additional validation for complex derivatives . For instance, ¹H-NMR chemical shifts between δ 6.5–7.5 ppm confirm aromatic protons in the benzofuran core .

Advanced Research Questions

Q. How can divergent synthesis strategies enable regioselective access to this compound analogs?

- Divergent synthesis using substituted o-propargylphenols allows selective formation of benzofuran or chromene scaffolds. Under basic conditions (e.g., K₂CO₃), benzofuran derivatives form via 5-endo-dig cyclization, whereas metal catalysts (e.g., Pd) promote chromene synthesis . This approach is scalable and adaptable for introducing substituents at C-6 via pre-functionalized starting materials .

Q. What methodological challenges arise in optimizing bioactivity of this compound-based compounds?

- Balancing lipophilicity and electronic effects is critical for enhancing bioactivity. Derivatives with electron-withdrawing groups (e.g., nitro or fluoro) at C-5 exhibit improved antimicrobial activity, while bulky substituents at C-2 reduce metabolic degradation . However, conflicting data on cytotoxicity (e.g., NSC 725612 vs. NSC 725716) necessitate rigorous dose-response studies and in silico modeling to resolve structure-activity relationships .

Q. How can data contradictions in pharmacological studies of benzofuran derivatives be systematically addressed?

- Contradictions often stem from variability in assay conditions (e.g., cell lines, solvent systems) or impurities in synthesized compounds. Implementing standardized protocols (e.g., OECD guidelines) and orthogonal analytical validation (e.g., LC-MS/MS) reduces discrepancies . Meta-analyses of published IC₅₀ values can also identify outliers and refine predictive models .

Q. What strategies improve the thermal stability and recyclability of polybenzofuran materials derived from this compound?

- Incorporating rigid substituents (e.g., phenyl or biphenyl groups) elevates the glass transition temperature (Tg) of polybenzofuran, enhancing thermal stability (>300°C) . Controlled cationic polymerization with chain-transfer agents (e.g., SnCl₄) achieves tunable molecular weights (Mn = 5–50 kDa) and recyclability via depolymerization in acidic conditions .

Methodological Guidelines

- Synthetic Design : Prioritize one-pot or microwave-assisted methods to reduce step count and improve yields .

- Bioactivity Optimization : Use computational tools (e.g., molecular docking) to predict binding affinities before in vitro testing .

- Data Validation : Cross-reference NMR, MS, and HPLC data with databases like NIST Chemistry WebBook to confirm structural assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.